molecular formula C24H24N2O3S B2809382 2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941882-42-4

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2809382
CAS RN: 941882-42-4
M. Wt: 420.53
InChI Key: TUDNEQZUTWKNQP-UHFFFAOYSA-N
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Description

“2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs . These analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of “2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” can be inferred from its NMR data . The 1H NMR and 13C NMR data provide valuable information about the number and type of hydrogen and carbon atoms in the molecule, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” can be inferred from its synthesis data. For instance, its melting point is around 119-120 °C .

Scientific Research Applications

Antioxidant Activity

This compound has been investigated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals and chelate metal ions. In vitro studies have shown that some synthesized derivatives exhibit more effective antioxidant activity compared to standard compounds . Further exploration of its mechanisms and potential therapeutic applications in oxidative stress-related conditions is warranted.

Antibacterial Properties

The antibacterial activity of this benzamide derivative has been evaluated against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth. By understanding its mode of action and specific targets, researchers can explore its potential as an antimicrobial agent .

Anti-Cancer Potential

While not explicitly mentioned for this specific compound, benzamides, in general, have been investigated for their anti-cancer properties. Future studies could explore whether this compound exhibits cytotoxic effects against cancer cell lines, such as Hela, A549, HepG2, and MCF-7 cells .

Metal Chelation

One of the benzamide derivatives synthesized from this compound has demonstrated effective metal chelation activity. Investigating its interactions with metal ions and potential applications in metal-related diseases or therapies could be an interesting avenue for further research .

Drug Discovery

Amide compounds, including benzamides, play a crucial role in drug discovery. Their diverse chemical structures make them attractive candidates for developing novel pharmaceutical agents. Researchers can explore modifications of this compound to enhance its pharmacological properties .

Industrial Applications

Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide-based compounds. Investigating the feasibility of incorporating this compound into industrial processes could yield valuable insights .

Future Directions

The future directions for “2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could involve further exploration of its biological activities and potential applications in treating various diseases. Given the biological potential of 1,2,3,4-tetrahydroisoquinoline analogs, there’s a lot of interest in the scientific community in developing novel THIQ analogs with potent biological activity .

properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-9-12-21(13-10-17)30(28,29)26-15-5-7-19-16-20(11-14-23(19)26)25-24(27)22-8-4-3-6-18(22)2/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDNEQZUTWKNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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